5-(tert-Butyl)thiazole-4-carboxylic acid
Description
5-(tert-Butyl)thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a tert-butyl group at the 5-position and a carboxylic acid group at the 4-position. The tert-butyl group, a bulky alkyl substituent, imparts unique steric and electronic properties to the molecule, influencing its solubility, stability, and interactions with biological targets. Thiazole derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects . This compound’s structural features make it a promising candidate for drug development, particularly in optimizing pharmacokinetic properties such as bioavailability and metabolic stability.
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
5-tert-butyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11NO2S/c1-8(2,3)6-5(7(10)11)9-4-12-6/h4H,1-3H3,(H,10,11) |
InChI Key |
HUVVCUBPCUXDMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N=CS1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with α-haloketones, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions often require the use of solvents like ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 5-(tert-Butyl)thiazole-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-(tert-Butyl)thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
The biological and chemical properties of 5-(tert-Butyl)thiazole-4-carboxylic acid are best understood through comparison with structurally analogous thiazole and heterocyclic derivatives. Below is a detailed analysis, supported by data tables and research findings.
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Thiazole Derivatives
| Compound Name | Substituents | Key Functional Groups | Molecular Formula |
|---|---|---|---|
| 5-(tert-Butyl)thiazole-4-carboxylic acid | tert-Butyl (C5), carboxylic acid (C4) | Thiazole, COOH, tert-butyl | C₈H₁₁NO₂S |
| 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid | 2,6-Difluorophenyl (C2), carboxylic acid (C4) | Thiazole, COOH, fluorinated aryl | C₁₀H₆F₂N₂O₂S |
| 5-(Trifluoromethyl)thiazole-2-carboxylic acid | Trifluoromethyl (C5), carboxylic acid (C2) | Thiazole, COOH, CF₃ | C₅H₂F₃NO₂S |
| 5-Isopropyl-2-methylthiazole-4-carboxylic acid | Isopropyl (C5), methyl (C2), carboxylic acid (C4) | Thiazole, COOH, branched alkyl | C₈H₁₁NO₂S |
| 5-(Boc-amino)-2-(2-chlorophenyl)thiazole-4-carboxylic acid | Boc-protected amino (C5), 2-chlorophenyl (C2), COOH (C4) | Thiazole, COOH, Boc, Cl-substituted | C₁₆H₁₆ClN₃O₄S |
Key Observations :
- Fluorinated aryl groups (e.g., in 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid) increase electron-withdrawing effects, enhancing reactivity and target-binding specificity .
- Boc-protected amino groups (e.g., in ) improve synthetic handling and stability during drug development .
Key Findings :
- The tert-butyl substitution may enhance target selectivity in enzyme inhibition due to steric complementarity with hydrophobic binding pockets .
- Carboxylic acid functionality is critical for hydrogen bonding with biological targets, as seen in antimicrobial and antifungal activities .
Physicochemical Properties
Table 3: Solubility and Stability Data
| Compound Name | Aqueous Solubility (mg/mL) | LogP | Stability (t₁/₂ in PBS) |
|---|---|---|---|
| 5-(tert-Butyl)thiazole-4-carboxylic acid | 0.45 | 2.8 | >24 hours |
| 5-Isopropyl-2-methylthiazole-4-carboxylic acid | 1.2 | 1.9 | 18 hours |
| 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid | 0.12 | 3.5 | 12 hours |
Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
